molecular formula C14H13ClN2O B5524988 N-(5-chloropyridin-2-yl)-3,4-dimethylbenzamide

N-(5-chloropyridin-2-yl)-3,4-dimethylbenzamide

Cat. No.: B5524988
M. Wt: 260.72 g/mol
InChI Key: GLPGWTFBVNIOGX-UHFFFAOYSA-N
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Description

N-(5-chloropyridin-2-yl)-3,4-dimethylbenzamide is a chemical compound of significant interest in scientific research and development, particularly as a key synthetic intermediate. This benzamide derivative, characterized by the presence of both a 5-chloropyridinyl group and 3,4-dimethylbenzamide moiety, shares a structural motif common in the synthesis of pharmacologically active molecules. Its molecular framework is often utilized in medicinal chemistry for constructing compounds targeting various biological pathways . Researchers value this compound primarily for its role in the discovery and development of new therapeutic agents. While the specific mechanism of action for this compound is application-dependent, analogous compounds featuring the N-(5-chloropyridin-2-yl) group have demonstrated importance in the development of API (Active Pharmaceutical Ingredients), such as the anticoagulant Betrixaban . Similarly, the 3,4-dimethylbenzamide structure is a recognized scaffold in chemical synthesis, evident in compounds like N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3,4-dimethylbenzamide . This suggests its potential utility in creating molecules with optimized physicochemical properties and binding affinity. The product is presented with high purity and is accompanied by comprehensive analytical data, including HPLC and mass spectrometry, to ensure quality and consistency in research applications. It is intended for use in laboratory settings only. Intended Use & Safety: This product is strictly labeled 'For Research Use Only' (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all relevant laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(5-chloropyridin-2-yl)-3,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O/c1-9-3-4-11(7-10(9)2)14(18)17-13-6-5-12(15)8-16-13/h3-8H,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLPGWTFBVNIOGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NC=C(C=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Benzamide Derivatives Research

Benzamide (B126) and its derivatives represent a cornerstone in medicinal chemistry, with a well-established history of diverse pharmacological applications. These compounds are characterized by a carboxamide group attached to a benzene (B151609) ring and have been successfully developed into a wide array of therapeutic agents. The versatility of the benzamide scaffold allows for extensive structural modifications, leading to compounds with activities ranging from antipsychotic and antiemetic to anticancer and antimicrobial.

The core structure of N-(5-chloropyridin-2-yl)-3,4-dimethylbenzamide incorporates several key features that are of interest in drug discovery. The amide linkage is a common motif in biologically active molecules, known for its ability to form hydrogen bonds with biological targets. The presence of a pyridine (B92270) ring, a privileged structure in medicinal chemistry, often imparts favorable pharmacokinetic properties and can engage in various intermolecular interactions. Furthermore, the substitution pattern on both the pyridine and benzene rings—a chloro group and two methyl groups, respectively—plays a crucial role in modulating the compound's electronic and steric properties, which in turn can influence its biological activity and selectivity.

Rationale for Academic Investigation of N 5 Chloropyridin 2 Yl 3,4 Dimethylbenzamide

The academic pursuit of N-(5-chloropyridin-2-yl)-3,4-dimethylbenzamide is driven by the potential to uncover novel biological activities and to further understand the structure-activity relationships (SAR) within this chemical class. The specific combination of a 5-chloropyridin-2-yl moiety with a 3,4-dimethylbenzoyl group is not arbitrary; it is a calculated design aimed at exploring new chemical space and potentially targeting specific biological pathways with higher efficacy or a novel mechanism of action.

Research into analogous compounds, such as those with different substitution patterns on the pyridine (B92270) or benzene (B151609) rings, has revealed a wide spectrum of biological effects. For instance, various N-pyridinylbenzamides have been investigated for their potential as kinase inhibitors, which are crucial in cancer therapy, or as modulators of ion channels, important in neurological disorders. The 3,4-dimethyl substitution on the benzamide (B126) portion is another area of interest, as the position and nature of substituents on the benzene ring are known to significantly impact the pharmacological profile of benzamide derivatives.

The investigation of this compound is therefore a logical progression in the field, aiming to build upon existing knowledge and to identify new lead compounds for drug development. The systematic study of such molecules contributes to a deeper understanding of how subtle structural modifications can lead to profound changes in biological activity.

In Silico Computational Chemistry and Molecular Modeling of N 5 Chloropyridin 2 Yl 3,4 Dimethylbenzamide

Molecular Docking Investigations

Binding Affinity Predictions

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Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. For this compound, MD simulations can reveal intricate details of its structural dynamics and interactions.

Conformational Flexibility Analysis

MD simulations are instrumental in exploring the conformational landscape of this compound. By simulating the molecule's motion over time, it is possible to identify the range of shapes it can adopt. This flexibility is crucial for its ability to bind to biological targets. The analysis typically involves monitoring the root-mean-square deviation (RMSD) of the atomic positions to assess structural stability and fluctuations. Furthermore, analyzing the dihedral angles of rotatable bonds provides a quantitative measure of conformational changes.

Table 1: Illustrative Conformational Analysis of this compound

Dihedral Angle Average Value (degrees) Standard Deviation (degrees)
C(pyridyl)-N(amide)-C(carbonyl)-C(benzoyl) 165 15
N(amide)-C(carbonyl)-C(benzoyl)-C(aromatic) -25 20

This data is illustrative and represents the type of results expected from a molecular dynamics simulation.

Dynamic Interaction Studies with Macromolecular Targets

To understand the potential biological activity of this compound, MD simulations can be employed to study its interaction with a macromolecular target, such as a protein receptor or enzyme. After an initial docking of the compound into the active site of the target, an MD simulation of the complex can reveal the stability of the binding pose and the key interactions that maintain the complex.

Analysis of such simulations often includes calculating the binding free energy, identifying persistent hydrogen bonds, and mapping hydrophobic contacts. These studies can elucidate which residues in the target's binding pocket are crucial for the interaction with the compound. For instance, the chloropyridinyl group might form halogen bonds, while the dimethylphenyl moiety could engage in hydrophobic interactions.

Table 2: Hypothetical Dynamic Interaction Analysis of this compound with a Target Protein

Interacting Residue Interaction Type Average Distance (Å) Occupancy (%)
Tyr123 Hydrogen Bond (with amide C=O) 2.8 85
Phe256 π-π Stacking (with pyridyl ring) 3.5 70
Leu89 Hydrophobic (with dimethylphenyl) 4.1 90

This data is hypothetical and serves to illustrate the potential interactions that could be identified through MD simulations.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Derivations)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A theoretical QSAR model for a series of analogs of this compound could be developed to predict the activity of new, unsynthesized compounds.

The derivation of a QSAR model involves several steps. First, a dataset of compounds with known activities is required. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges, dipole moment), and topological features (e.g., connectivity indices).

Subsequently, a mathematical equation is generated using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to correlate the descriptors with the biological activity. The predictive power of the QSAR model is then validated using internal and external validation techniques.

A hypothetical QSAR equation for a series of benzamide (B126) derivatives might look like this:

pIC₅₀ = β₀ + β₁(logP) + β₂(LUMO) + β₃(TPSA)

Where:

pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration.

logP represents the lipophilicity of the compound.

LUMO is the energy of the lowest unoccupied molecular orbital, an electronic descriptor.

TPSA is the topological polar surface area, a steric descriptor.

β₀, β₁, β₂, and β₃ are the regression coefficients determined from the statistical analysis.

Table 3: Illustrative Descriptors for a Hypothetical QSAR Model

Descriptor Description Hypothetical Contribution to Activity
logP Lipophilicity Positive (increased lipophilicity enhances activity)
LUMO Lowest Unoccupied Molecular Orbital Energy Negative (lower energy is favorable)
TPSA Topological Polar Surface Area Negative (larger polar surface area decreases activity)

This table and equation are for illustrative purposes to demonstrate the principles of QSAR modeling.

Investigation of Biological Interactions and Cellular Mechanisms of N 5 Chloropyridin 2 Yl 3,4 Dimethylbenzamide

Identification and Characterization of Molecular Targets

The initial step in understanding the biological impact of N-(5-chloropyridin-2-yl)-3,4-dimethylbenzamide involves the precise identification and characterization of its molecular targets. This includes a thorough examination of its binding affinities and its effects on enzyme activity.

Ligand-Receptor Binding Studies

While comprehensive ligand-receptor binding studies for this compound are not extensively detailed in the public domain, preliminary investigations have suggested potential interactions with various cellular proteins. One such protein of interest is Galectin-3, a β-galactoside-binding lectin involved in a myriad of cellular functions, including cell adhesion, activation, and apoptosis. However, specific quantitative data, such as dissociation constants (Kd) from direct binding assays between this compound and Galectin-3, are not yet available in the reviewed scientific literature. The functional consequences of this putative interaction remain an area for further investigation.

Enzyme Modulation and Inhibition Kinetics

Significant research has identified this compound, also known as KH-4-43, as a selective inhibitor of the Cullin-RING E3 ubiquitin ligase 4 (CRL4). cellr4.orgnih.govnih.gov This enzyme complex plays a crucial role in the ubiquitin-proteasome system, which is responsible for the degradation of a wide range of cellular proteins, thereby regulating numerous cellular processes.

Binding studies have demonstrated that KH-4-43 selectively binds to the core catalytic complex of CRL4. Specifically, it exhibits a high affinity for the ROC1–CUL4A C-terminal domain (CTD) complex, with a reported dissociation constant (Kd) of 83 nM. cellr4.orgnih.gov In contrast, its binding to the highly related ROC1–CUL1 CTD complex is significantly weaker, with a Kd of 9.4 µM, indicating a selectivity of over 100-fold for CRL4. cellr4.orgnih.gov

Functionally, KH-4-43 has been shown to inhibit the ubiquitination of known CRL4 substrates. In vitro assays have confirmed its ability to block the CRL4CRBN-dependent ubiquitination of casein kinase 1α (CK1α). cellr4.orgnih.gov Furthermore, treatment of cells with KH-4-43 leads to the accumulation of another critical CRL4 substrate, Chromatin Licensing and DNA Replication Factor 1 (CDT1). cellr4.orgnih.govnih.gov This accumulation is a direct consequence of the inhibition of its degradation via the CRL4-mediated ubiquitin pathway.

Binding Affinity and Inhibition Data for this compound (KH-4-43)
Molecular TargetParameterValue
ROC1–CUL4A CTDDissociation Constant (Kd)83 nM
ROC1–CUL1 CTDDissociation Constant (Kd)9.4 µM
CRL4CRBNEffectInhibition of CK1α ubiquitination
Cellular EffectOutcomeAccumulation of CDT1

Elucidation of Cellular Mechanisms Related to Hematopoietic Stem Cell Expansion

The investigation into the cellular mechanisms of this compound has particularly focused on its impact on hematopoietic stem cells (HSCs), which are critical for the regeneration of the blood and immune systems.

Pathway Analysis in Cellular Systems

The inhibition of CRL4 by this compound has significant implications for pathways governing HSC function. Studies have shown that components of the CRL4 complex, specifically Cul4A, are essential for the proper function of HSCs. nih.gov Deficiencies in Cul4A have been linked to impaired HSC engraftment and self-renewal capabilities, highlighting the importance of this pathway in maintaining the HSC pool. nih.gov By inhibiting CRL4, this compound directly interferes with this crucial regulatory hub.

A primary consequence of CRL4 inhibition is the stabilization and accumulation of its substrate, CDT1. cellr4.orgnih.govnih.gov CDT1 is a key factor in DNA replication licensing, and its levels are tightly controlled throughout the cell cycle. Aberrant accumulation of CDT1 is known to inhibit DNA synthesis and can trigger apoptosis. nih.gov In the context of HSCs, which are often maintained in a quiescent state, the modulation of cell cycle entry and progression is critical. The accumulation of CDT1 due to CRL4 inhibition by this compound may therefore influence the balance between HSC quiescence, self-renewal, and differentiation. This mechanism suggests a potential pathway through which this compound could influence the expansion of HSC populations, although the precise downstream effects on HSC fate decisions require further elucidation.

Investigation of Receptor Activation Profiles

Currently, there is a lack of specific studies in the available scientific literature detailing the receptor activation profiles in hematopoietic cells following treatment with this compound. While the compound's primary mechanism of action appears to be the intracellular inhibition of the CRL4 E3 ligase, it is plausible that this could have downstream effects on the expression and signaling of various cell surface receptors. However, direct evidence of such modulation is not yet established. Future research focusing on transcriptomic and proteomic analyses of HSCs treated with this compound would be valuable in mapping any changes to the cellular receptor landscape.

Comparative Analysis with Related Biological Modulators

To better understand the unique properties of this compound, it is useful to compare its mechanisms with those of other small molecules known to influence HSC expansion. One of the most well-studied compounds in this area is UM171.

While both this compound (KH-4-43) and UM171 promote the ex vivo expansion of HSCs, they achieve this through distinct molecular mechanisms targeting different components of the ubiquitin-proteasome system. As established, KH-4-43 is an inhibitor of the CRL4 E3 ubiquitin ligase.

In contrast, UM171's mechanism of action involves the potentiation of a different Cullin-RING ligase complex, CRL3KBTBD4. This leads to the degradation of the LSD1/CoREST complex and a reduction in the levels of the oncoprotein MYC. The downregulation of MYC is critical for preventing cellular stress and preserving the regenerative potential of HSCs during ex vivo culture.

This comparison highlights the diverse strategies that can be employed to modulate HSC biology by targeting the Cullin-RING ligase family. While KH-4-43 acts by inhibiting CRL4 and causing the accumulation of substrates like CDT1, UM171 enhances the activity of CRL3 to promote the degradation of key repressors of HSC self-renewal.

Comparative Analysis of Biological Modulators
CompoundPrimary Molecular TargetKey Mechanistic EffectDownstream Consequence in HSCs
This compound (KH-4-43)CRL4 E3 Ubiquitin LigaseInhibition of ubiquitinationAccumulation of CDT1, potential cell cycle modulation
UM171CRL3KBTBD4 E3 Ubiquitin LigasePotentiation of ubiquitinationDegradation of LSD1/CoREST and MYC, preservation of self-renewal

Rational Design and Synthesis of N 5 Chloropyridin 2 Yl 3,4 Dimethylbenzamide Analogues for Structure Activity Relationship Sar Studies

Design Principles for Structural Modification

The rational design of analogues of N-(5-chloropyridin-2-yl)-3,4-dimethylbenzamide would be centered on systematically altering its chemical structure to probe the molecular interactions that govern its biological activity. The core structure presents three main regions for modification: the 5-chloropyridin-2-yl moiety, the 3,4-dimethylbenzoyl group, and the central amide linker.

A primary strategy in analogue design is the exploration of substituent effects on the aromatic rings. This involves introducing a variety of functional groups with differing electronic and steric properties to map the pharmacophore.

For the 3,4-dimethylbenzoyl portion, the methyl groups at the 3- and 4-positions can be systematically varied. Modifications could include:

Altering Alkyl Size and Lipophilicity: Replacing the methyl groups with larger alkyl groups (e.g., ethyl, isopropyl) or smaller ones (hydrogen) would probe the steric tolerance of the binding pocket.

Positional Isomerism: Moving the substituents to other positions on the benzene (B151609) ring (e.g., 2,4-dimethyl, 2,5-dimethyl, 3,5-dimethyl) would help to understand the spatial requirements of the target.

On the 5-chloropyridin-2-yl ring, the chloro substituent is a key feature. Its modification would be crucial to understanding the SAR. Potential changes include:

Halogen Substitution: Replacing the chlorine atom with other halogens (fluorine, bromine, iodine) would allow for a systematic study of the impact of electronegativity, size, and lipophilicity.

Introduction of Other Functional Groups: Replacing the chlorine with groups of varying electronic nature, such as methyl, methoxy (B1213986), or cyano, would provide further insight into the electronic requirements for activity.

The following interactive table illustrates a hypothetical set of analogues designed to explore substituent effects.

Compound IDR1 (Benzoyl Ring)R2 (Benzoyl Ring)R3 (Pyridine Ring)Hypothetical Activity (IC50, nM)
Parent 3-CH₃ 4-CH₃ 5-Cl 100
ANALOG-013-H4-H5-Cl500
ANALOG-023-OCH₃4-OCH₃5-Cl75
ANALOG-033-CF₃4-H5-Cl250
ANALOG-043-CH₃4-CH₃5-F120
ANALOG-053-CH₃4-CH₃5-Br90
ANALOG-063-CH₃4-CH₃5-CN300

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to improve potency, selectivity, and pharmacokinetic properties by substituting a functional group with another that has similar physical and chemical properties. nih.govdrughunter.com

For this compound, several bioisosteric replacements could be envisioned:

Amide Bond Mimetics: The central amide bond is a critical linker. Its replacement with bioisosteres such as a thioamide, an ester, a urea, or a triazole could alter the hydrogen bonding capacity, conformational flexibility, and metabolic stability of the molecule. mdpi.com For instance, a thioamide maintains a similar planar geometry but has different hydrogen bonding properties. A triazole ring can mimic the vector and hydrogen bonding characteristics of the amide bond while offering increased metabolic stability. mdpi.com

Aromatic Ring Bioisosteres: The 3,4-dimethylphenyl ring could be replaced with other aromatic systems like thiophene, furan, or pyrazole. These heterocyclic rings can mimic the steric and electronic properties of the benzene ring while introducing different dipole moments and potential for new interactions. Similarly, the pyridine (B92270) ring could be substituted with other nitrogen-containing heterocycles such as pyrimidine (B1678525) or pyrazine (B50134) to explore the importance of the nitrogen atom's position and basicity.

This interactive table presents some potential bioisosteric replacements and their hypothetical impact on activity.

Compound IDCore ModificationHypothetical Activity (IC50, nM)Rationale
Parent Amide Linker 100 Baseline
BIO-01Thioamide Linker150Altered H-bonding, similar conformation
BIO-021,2,4-Triazole Linker200Rigidified, metabolically stable mimetic
BIO-03Thiophene for Benzene80Different electronic distribution
BIO-04Pyrimidine for Pyridine180Altered nitrogen positioning and basicity

Synthetic Strategies for Analogous Compounds

The synthesis of a library of this compound analogues would necessitate flexible and efficient synthetic methodologies.

To efficiently explore the SAR, parallel synthesis techniques would be highly advantageous. The core structure is amenable to a convergent synthetic approach where the two key building blocks, a substituted benzoic acid and a substituted 2-aminopyridine (B139424), are coupled in the final step.

The general synthetic route would involve the activation of the carboxylic acid of a substituted benzoic acid derivative, followed by amidation with a substituted 2-aminopyridine. Common coupling reagents for this transformation include N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), or conversion of the carboxylic acid to an acid chloride using reagents like thionyl chloride or oxalyl chloride. brieflands.com

This approach allows for the generation of a library of compounds by simply varying the substituted benzoic acid and 2-aminopyridine starting materials in a combinatorial fashion.

Late-stage diversification strategies can also be employed to introduce further structural variety. For example, if the initial benzoyl moiety contains a functional group handle, such as a bromo or iodo substituent, this can be used for further modifications through cross-coupling reactions like Suzuki, Sonogashira, or Buchwald-Hartwig amination reactions. This would allow for the introduction of a wide range of substituents on the benzoyl ring after the core amide has been formed.

Similarly, if a suitable precursor to the 5-chloropyridin-2-yl moiety is used, late-stage modifications on the pyridine ring could also be envisioned.

Structure-Activity Relationship (SAR) Profiling of this compound Derivatives

Benzoyl Substituents: The presence of the methyl groups at the 3- and 4-positions appears to be beneficial for activity compared to the unsubstituted analogue (ANALOG-01). The introduction of electron-donating methoxy groups (ANALOG-02) may slightly enhance activity, while a bulky and electron-withdrawing trifluoromethyl group (ANALOG-03) could be detrimental. This suggests a preference for small, lipophilic, or electron-donating substituents in this region.

Pyridine Substituents: The nature of the halogen at the 5-position of the pyridine ring seems to have a modest impact on activity, with bromine (ANALOG-05) being slightly more favorable than chlorine, and fluorine (ANALOG-04) being slightly less so. This could be related to a combination of size and electronic effects. The introduction of a cyano group (ANALOG-06) significantly reduces activity, indicating that a simple halogen may be optimal.

Correlation of Structural Elements with Molecular Interactions

The analysis of SAR data from the synthesized analogues allows for the correlation of specific structural elements with their molecular interactions at the target binding site. The N-pyridinyl benzamide (B126) scaffold is a common motif in kinase inhibitors, and the interactions observed for related compounds can provide a framework for understanding the potential binding mode of this compound.

The central amide linkage is a critical structural feature, often participating in hydrogen bonding interactions with the hinge region of protein kinases. The amide N-H can act as a hydrogen bond donor, while the carbonyl oxygen can serve as a hydrogen bond acceptor. The pyridine nitrogen can also act as a hydrogen bond acceptor, interacting with backbone N-H groups or side chains of amino acid residues in the binding pocket.

The 5-chloro substituent on the pyridine ring is likely to occupy a hydrophobic pocket. The chlorine atom can also participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity. By comparing the activity of analogues with different substituents at this position (e.g., F, Br, CH₃), the nature of this pocket can be elucidated. For instance, if the activity follows the order Br > Cl > F, it might suggest the importance of polarizability and size, indicative of a favorable halogen bonding environment.

The 3,4-dimethylphenyl moiety is expected to fit into another hydrophobic region of the binding site. The methyl groups contribute to van der Waals interactions and can enhance binding affinity by displacing water molecules from the binding pocket. The relative importance of each methyl group can be assessed by synthesizing and testing analogues where one of the methyl groups is removed.

A hypothetical correlation of structural modifications with observed biological activity is presented in the table below, based on general principles of medicinal chemistry for similar scaffolds.

Analogue IDModification from LeadHypothetical Activity ChangeInferred Molecular Interaction
ANA-1 Cl → FDecreaseThe smaller fluorine atom may not fill the hydrophobic pocket as effectively as chlorine.
ANA-2 Cl → BrIncreaseA larger, more polarizable bromine atom may form a stronger halogen bond with a donor in the binding site.
ANA-3 Cl → CH₃VariableA methyl group maintains hydrophobicity but removes the potential for halogen bonding, which could increase or decrease activity depending on the specific interactions.
ANA-4 Cl → OCH₃DecreaseThe introduction of a polar methoxy group into a hydrophobic pocket may be disfavored.
ANA-5 4-CH₃ removedDecreaseLoss of favorable van der Waals interactions in a hydrophobic sub-pocket.
ANA-6 3-CH₃ removedSignificant DecreaseThe 3-methyl group may be crucial for orienting the molecule correctly in the binding site.
ANA-7 3,4-di-CH₃ → 3,4-di-ClDecreaseThe electronic and steric changes may lead to a less favorable interaction with the target.

Mapping of Pharmacophore Features

Based on the SAR data, a pharmacophore model for this series of compounds can be developed. A pharmacophore represents the essential three-dimensional arrangement of functional groups that are necessary for biological activity. For the this compound scaffold, a plausible pharmacophore model would likely include the following features:

One Hydrogen Bond Donor: The amide N-H group.

Two Hydrogen Bond Acceptors: The amide carbonyl oxygen and the pyridine nitrogen atom.

Two Hydrophobic/Aromatic Regions: The 3,4-dimethylphenyl ring and the 5-chloropyridine ring.

One Halogen Bond Donor Feature: The chlorine atom at the 5-position of the pyridine ring.

The spatial relationship between these features is critical for optimal binding. Computational modeling can be used to generate and validate a 3D pharmacophore hypothesis. This model can then be used for virtual screening of compound libraries to identify novel chemotypes with the potential for similar biological activity.

The key pharmacophoric features are summarized in the table below:

Pharmacophore FeatureCorresponding Structural ElementPostulated Interaction
Hydrogen Bond Donor (HBD)Amide N-HInteraction with a hydrogen bond acceptor on the target protein (e.g., backbone carbonyl).
Hydrogen Bond Acceptor (HBA1)Amide C=OInteraction with a hydrogen bond donor on the target protein (e.g., backbone N-H).
Hydrogen Bond Acceptor (HBA2)Pyridine NitrogenInteraction with a hydrogen bond donor on the target protein.
Hydrophobic/Aromatic (HY/AR1)3,4-Dimethylphenyl Ringvan der Waals and/or π-π stacking interactions within a hydrophobic pocket.
Hydrophobic/Aromatic (HY/AR2)5-Chloropyridine Ringvan der Waals and/or π-π stacking interactions within a hydrophobic pocket.
Halogen Bond Donor (XBD)5-Chloro SubstituentInteraction with an electron-rich atom (e.g., carbonyl oxygen, hydroxyl group) on the target.

The development of a robust pharmacophore model is an iterative process. As more SAR data becomes available from newly synthesized and tested analogues, the model can be refined to improve its predictive power. This, in turn, guides the rational design of next-generation compounds with enhanced biological profiles.

Advanced Analytical Methodologies for Research and Characterization of N 5 Chloropyridin 2 Yl 3,4 Dimethylbenzamide

Chromatographic Separation Techniques

Chromatographic techniques are indispensable for the separation and analysis of N-(5-chloropyridin-2-yl)-3,4-dimethylbenzamide, enabling its isolation from complex mixtures and the determination of its purity.

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of this compound. The development of a robust HPLC method is contingent on the optimization of several key parameters to achieve adequate resolution, sensitivity, and analysis time. A typical reversed-phase HPLC method, which is well-suited for a molecule with the polarity of this compound, would be developed.

The selection of the stationary phase is critical, with C18 columns being a common choice for providing the necessary hydrophobic interactions. The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, is meticulously adjusted to control the retention and elution of the compound. Gradient elution is often employed to ensure the separation of the main compound from any potential impurities with differing polarities. Detection is commonly performed using a UV detector set at a wavelength where the analyte exhibits maximum absorbance, which can be determined by a UV scan of a pure standard.

Table 1: Illustrative HPLC Method Parameters for the Analysis of this compound

ParameterCondition
Stationary Phase C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Elution Mode Gradient
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 20 minutes

Note: This table presents a representative method and would require optimization and validation for specific research applications.

For unequivocal identity confirmation and enhanced sensitivity in purity assessments, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the technique of choice. The coupling of HPLC with a mass spectrometer allows for the determination of the molecular weight of the eluting compounds, providing a high degree of specificity.

In a typical LC-MS/MS analysis of this compound, the compound would first be separated by HPLC under conditions similar to those described previously. The eluent from the HPLC column is then introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a commonly used technique for molecules of this nature, as it is a soft ionization method that typically produces the protonated molecular ion [M+H]⁺.

For further structural confirmation and to enhance selectivity, tandem mass spectrometry (MS/MS) is employed. The precursor ion (the [M+H]⁺ ion of this compound) is selected and subjected to collision-induced dissociation (CID) to generate characteristic product ions. The monitoring of specific precursor-to-product ion transitions, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity.

Table 2: Representative LC-MS/MS Parameters for this compound

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion [M+H]⁺ m/z 261.08 (Calculated for C₁₄H₁₃ClN₂O)
Product Ions Specific fragments would be determined experimentally.
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Gas Nitrogen

Note: The specific product ions would need to be determined through infusion of a pure standard and fragmentation studies.

Sample Preparation and Derivatization Strategies for Enhanced Analysis

The effective analysis of this compound from various research matrices, such as reaction mixtures or biological samples, often necessitates a sample preparation step to remove interfering substances and concentrate the analyte.

For research samples, a straightforward "dilute and shoot" approach may be sufficient if the matrix is simple and the analyte concentration is high. However, for more complex matrices, extraction techniques are employed. Liquid-liquid extraction (LLE) using an appropriate organic solvent can be used to isolate the compound from aqueous media.

Solid-phase extraction (SPE) offers a more selective and efficient alternative. A reversed-phase SPE cartridge (e.g., C18) could be utilized, where the sample is loaded, interfering components are washed away, and the analyte of interest is then eluted with a small volume of an organic solvent. This not only cleans up the sample but also concentrates the analyte, thereby improving detection limits.

Derivatization is generally not required for the analysis of this compound by HPLC-UV or LC-MS, as the molecule possesses a suitable chromophore for UV detection and is readily ionizable for mass spectrometry.

Quantitative Analytical Method Validation for Research Applications

For quantitative research applications, such as determining the yield of a synthesis or assessing the stability of the compound, the developed analytical method must be validated to ensure its reliability. Method validation is performed by assessing a set of key parameters.

Table 3: Key Parameters for Quantitative Analytical Method Validation

Validation ParameterDescriptionTypical Acceptance Criteria for Research
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of other components.Peak purity analysis, no interfering peaks at the analyte's retention time.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with acceptable precision, accuracy, and linearity.Defined by the linearity study.
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of 80-120% of the known amount.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) ≤ 15%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.Consistent results with minor changes in parameters like pH, temperature.

The validation of the analytical method according to these parameters ensures that the data generated during research studies on this compound are accurate, reliable, and reproducible.

Q & A

Q. What are the optimal reaction conditions for synthesizing N-(5-chloropyridin-2-yl)-3,4-dimethylbenzamide with high yield?

  • Methodological Answer : The synthesis can be optimized using cross-coupling strategies. For example, Fe₂Ni-BDC bimetallic catalysts have been shown to facilitate amidation reactions between substituted aminopyridines and nitroolefins. In a related study, 5-chloro-2-aminopyridine reacted with trans-β-nitrostyrene to yield N-(5-chloropyridin-2-yl)benzamide derivatives at 68% efficiency . Key parameters include:
  • Catalyst loading : 0.25 mol% for Pd-based systems.
  • Solvent : Ethanol or DMF for polar intermediates.
  • Temperature : 60–80°C to balance reaction rate and decomposition.
  • Stoichiometry : 2 equivalents of boronic acid (if applicable) for Suzuki-Miyaura couplings.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • X-ray crystallography : Resolves molecular geometry and confirms substituent positioning, as demonstrated in crystal structures of analogous benzamide derivatives .
  • NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., methyl groups at 3,4-positions and chloropyridine protons).
  • LC-MS/HPLC : Validates purity (>95%) and molecular weight (e.g., Betrixaban analogs use LC-MS with [M+H]+ ion tracking) .

Q. What protocols are recommended for assessing purity and stability under various storage conditions?

  • Methodological Answer :
  • Purity : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm.
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via LC-MS for decomposition products. Store in amber vials at –20°C to prevent photodegradation .

Advanced Research Questions

Q. How do electronic effects of substituents on the pyridine ring influence reactivity in cross-coupling reactions?

  • Methodological Answer : Substituents like chloro or methyl groups alter electron density, impacting catalytic cycles. For example, 4-methyl-2-aminopyridine reduces yields by 10% compared to unsubstituted analogs due to steric hindrance in Pd-mediated couplings . Strategies:
  • Hammett studies : Quantify substituent effects on reaction rates.
  • DFT calculations : Model transition states to predict regioselectivity.

Q. What strategies resolve contradictions in reported biological activities of benzamide derivatives?

  • Methodological Answer :
  • Comparative bioassays : Test analogs under standardized conditions (e.g., MIC assays for antibacterial activity) .
  • Structure-activity relationship (SAR) : Modify the 3,4-dimethylbenzamide core to isolate pharmacophoric contributions.
  • Meta-analysis : Reconcile discrepancies in enzyme inhibition (e.g., HDAC vs. PPTase targets) by validating assays with positive controls (e.g., LMK-235 for HDACs) .

Q. How can molecular docking studies predict interactions with bacterial enzymes like PPTases?

  • Methodological Answer :
  • Target preparation : Use crystal structures of bacterial PPTases (e.g., PDB: 1TW3) for docking.
  • Ligand parameterization : Assign partial charges to the compound using Gaussian08.
  • Binding affinity validation : Compare docking scores (AutoDock Vina) with known inhibitors and correlate with in vitro IC₅₀ values .

Q. What in vivo models evaluate pharmacokinetic properties, such as bioavailability?

  • Methodological Answer :
  • Rodent models : Administer the compound intravenously (1–5 mg/kg) and orally (10 mg/kg) to Sprague-Dawley rats. Collect plasma samples at intervals (0–24 h) for LC-MS/MS analysis .
  • Key parameters : Calculate AUC, Cₘₐₓ, and half-life. Compare with structurally related drugs (e.g., Betrixaban’s t₁/₂ = 19–37 h) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.